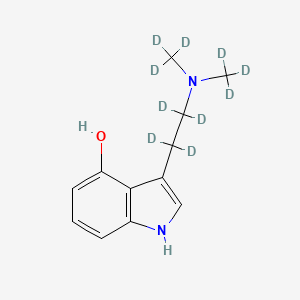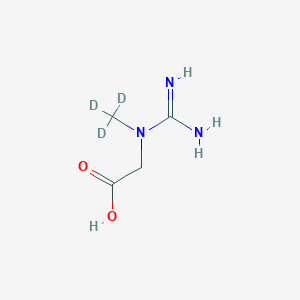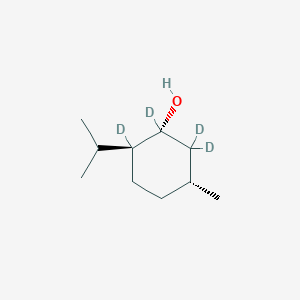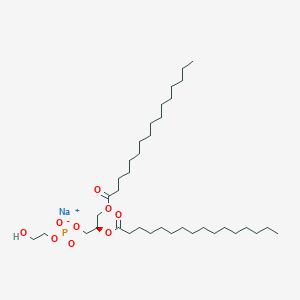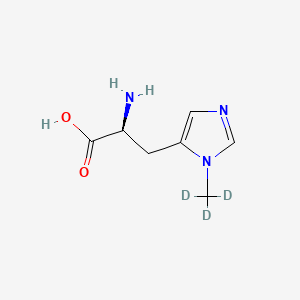
3-Methylhistidine D3
Overview
Description
3-Methylhistidine (3-MH) is a post-translationally modified amino acid which is excreted in human urine . It is a by-product of actin and myosin degradation reflecting skeletal muscle turnover . Elevated serum 3-MH concentration is a marker of better lean tissue mass and nutritional status .
Synthesis Analysis
3-MH is the by-product of actin and myosin degradation in muscle . It is analyzed by gas chromatography/mass spectrometry in the laboratory using procedures developed by Dr. Rathmacher . A deuterated-3MH molecule is used for the procedure of the analysis and quantification as the internal standard .Molecular Structure Analysis
The molecular formula of 3-Methylhistidine is C7H11N3O2 . The average mass is 169.181 Da and the monoisotopic mass is 169.085129 Da .Scientific Research Applications
1. Analysis in Biological Fluids
- Application : 3-Methylhistidine (3MH) can be measured in plasma and urine using gas chromatography/mass spectrometry, aiding in the understanding of its plasma kinetics in vivo (Rathmacher et al., 1992).
2. Diagnostic Use in Muscle Protein Catabolism
- Application : Deuterated 3-methylhistidine (3-MH) is used in diagnostics to measure the rate of muscle protein catabolism, helping assess risks like skeletal muscle atrophy or cachexia (Definitions, 2020).
3. Indicating Muscle Protein Degradation in Animals
- Application : 3MH serves as a potential indicator of muscle protein degradation in animals, although its validity varies across species (Brown et al., 1987).
4. Role in Actin and Muscle Proteins
- Application : 3-Methylhistidine is a component of actin, a crucial protein in muscle, highlighting its significance in physiological studies (Asatoor & Armstrong, 1967).
5. Studies on Muscle Protein Turnover
- Application : Research on the metabolism of 3-methylhistidine sheds light on muscle protein turnover, providing insights into biological processes like protein synthesis and degradation (Young et al., 1972).
6. Validity as an Indicator of Skeletal Muscle Breakdown
- Application : The excretion of 3MH is used as a biological marker for skeletal muscle protein breakdown, with studies validating its effectiveness in humans (Long et al., 1988).
7. Compartmental-Kinetic Analysis in Lambs
- Application : Kinetic compartmental models using 3MH help in understanding muscle protein turnover in lambs, contributing to animal physiology and veterinary medicine (Rathmacher et al., 1993).
8. Rapid Determination in Meat
- Application : Methods have been developed for the rapid determination of 3-methylhistidine in meat, useful in food science and quality control (Poulter & Lawrie, 1980).
9. Influence of Protein Intake on Excretion
- Application : Studies on 3MH excretion in relation to protein intake contribute to our understanding of muscle protein catabolism in nutrition science (Marliss et al., 1979).
10. Continued Use in Skeletal Muscle Protein Breakdown Measurement
- Application : Research supports the continued use of 3MH as a measure of skeletal muscle protein breakdown, relevant in clinical and sports medicine (Ballard & Tomas, 1983).
Mechanism of Action
Future Directions
Future research could focus on further understanding the role of 3-MH in various health conditions. For instance, 3-MH appears as an interesting marker of frailty, nutritional status, and lean tissue mass . Further studies could explore its potential as a diagnostic or prognostic marker in various diseases.
properties
IUPAC Name |
(2S)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-FYFSCIFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylhistidine D3 | |
CAS RN |
144868-18-8 | |
| Record name | 3-Methylhistidine D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144868188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLHISTIDINE D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZ5SY6ADE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
